1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-3-ium bromide
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Overview
Description
1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-3-ium bromide is a synthetic organic compound with a complex structure It belongs to the class of benzodiazoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-3-ium bromide typically involves multiple steps. One common method includes the condensation of 1,2-dimethylbenzimidazole with 2-bromoacetophenone under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-3-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzodiazoles.
Scientific Research Applications
1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-3-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-3-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 1,2-dimethylbenzimidazole
- 2-bromoacetophenone
- Benzodiazole derivatives
Comparison
Compared to other benzodiazole derivatives, 1,2-dimethyl-3-(2-oxo-2-phenylethyl)-1H-1,3-benzodiazol-3-ium bromide is unique due to its specific substitution pattern and the presence of the phenylethyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,3-dimethylbenzimidazol-3-ium-1-yl)-1-phenylethanone;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N2O.BrH/c1-13-18(2)15-10-6-7-11-16(15)19(13)12-17(20)14-8-4-3-5-9-14;/h3-11H,12H2,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDKYGMTYWCVPM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=CC=C3)C.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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